molecular formula C20H19N B1293823 Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- CAS No. 20440-95-3

Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-

Cat. No. B1293823
CAS RN: 20440-95-3
M. Wt: 273.4 g/mol
InChI Key: YWKKLBATUCJUHI-UHFFFAOYSA-N
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Description

Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- (4-MMP) is an aromatic amine compound, which is an important intermediate in the synthesis of various organic compounds. It is an important starting material in the manufacture of a wide range of pharmaceuticals, pesticides, dyes, and other chemicals. 4-MMP has been used in the synthesis of a variety of drugs, including anti-inflammatory, anti-cancer, and anti-bacterial agents.

Scientific Research Applications

Multi-Photon Lithography

Triphenylamine-based aldehydes, such as 4,4’-Dimethyltriphenylamine, have been used as photo-initiators for multi-photon lithography . This technique is a laser-based additive manufacturing method for printing 3D microstructures with sub-micron resolution . The efficiency of the photo-polymerization was tested for a variety of applications .

Material Science

The results of the work involving 4,4’-Dimethyltriphenylamine have immediate application in material science . It can become a starting point for any research that involves nonlinear additive manufacturing with benzaldehyde moieties .

Chemical Synthesis

4,4’-Dimethyltriphenylamine is synthesized from paratoluidine, which is hydrolyzed through a catalyst under acid conditions to prepare p-cresol . This method is simple, safe, reliable, and cost-effective .

Production System

A production system for 4,4’-Dimethyltriphenylamine has been developed . This system has advantages such as low production cost, small by-product, and small sewage amount .

Electroactive Polyamides

An electroactive series of polyamides was synthesized from 4,4’-diamino-4’-phenoxy triphenylamine . These polyamides can be used in various applications due to their electroactive properties .

Nanophotonics and Metamaterials

Multi-photon lithography, which uses 4,4’-Dimethyltriphenylamine as a photo-initiator, has seen applications in nanophotonics and metamaterials .

Microfluidics

The same multi-photon lithography technique has also found applications in microfluidics .

Tissue Engineering

Lastly, multi-photon lithography is also used in tissue engineering .

properties

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKKLBATUCJUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066611
Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-
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Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-

CAS RN

20440-95-3
Record name 4-Methyl-N-(4-methylphenyl)-N-phenylbenzenamine
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Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-
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Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-
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Record name Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-
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Record name N-phenyl-N-(p-tolyl)-p-toluidine
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Synthesis routes and methods

Procedure details

4,4′-dimethyldiphenylamine (0.99 g, 5.0 mmol), KOH (2.52 g, 45.0 mmol), CuCl (99 mg, 1.0 mmol) and 1,10-phenanthroline (180 mg, 1.0 mmol) were charged in a two-necked bottle. The bottle was deoxygenated and purged with nitrogen, and added dried toluene (12 mL) and iodobenzene (0.67 ml, 6.0 mmol). The reaction was heated to 120° C., and stirred for 12 hours. The resulting was filtered to remove metal and then concentrated under reduced pressure and the residue was purified by column chromatography (hexanes/CH2Cl2=1/1) to afford G (916 g, 67%) as white solid.
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
99 mg
Type
catalyst
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Q & A

Q1: What are the primary applications of 4,4'-Dimethyltriphenylamine in materials science?

A1: 4,4'-Dimethyltriphenylamine is primarily investigated as a hole transport material (HTM) in organic electronic devices, particularly in perovskite solar cells (PSCs) []. Its structure allows for efficient hole mobility, contributing to charge transport within these devices.

Q2: How does the structure of 4,4'-Dimethyltriphenylamine influence its properties as a hole transport material?

A2: The triphenylamine core provides a delocalized electron system that facilitates hole transport. The methyl groups at the 4 and 4' positions on the phenyl rings can influence the electronic properties and potentially enhance solubility [, ].

Q3: Have any studies investigated modifying the structure of 4,4'-Dimethyltriphenylamine for improved performance in perovskite solar cells?

A3: Yes, researchers have explored attaching various peripheral groups to the phenothiazine core, including 4,4'-Dimethyltriphenylamine. For instance, one study compared the performance of three phenothiazine-based HTMs with different peripheral groups, including 4,4'-Dimethyltriphenylamine, N-ethylcarbazole, and 4,4-dimethoxytriphenylamine []. They found that the HTM with 4,4-dimethoxytriphenylamine exhibited the highest power conversion efficiency in PSCs, suggesting that peripheral groups significantly impact device performance.

Q4: What synthetic methods are commonly employed to produce 4,4'-Dimethyltriphenylamine?

A4: The Ullmann reaction is frequently used to synthesize 4,4'-Dimethyltriphenylamine []. This reaction involves coupling an aryl halide, such as p-iodotoluene, with an amine, like 4,4'-dimethyldiphenylamine, in the presence of a copper catalyst. Additionally, microwave-assisted synthesis has been explored as a potentially more efficient approach for this reaction [].

Q5: Are there any reported studies on the oxidative dimerization of 4,4'-Dimethyltriphenylamine?

A5: While the provided abstracts don't specifically mention 4,4'-Dimethyltriphenylamine undergoing oxidative dimerization, research shows that tungsten hexachloride (WCl6) can promote the C-C dimerization of triarylamines, including 4-bromotriphenylamine and 4,4'-dimethyltriphenylamine, resulting in the formation of dimerization products []. This finding suggests that similar reactions might be possible with 4,4'-Dimethyltriphenylamine under specific conditions.

Q6: What spectroscopic techniques are used to characterize 4,4'-Dimethyltriphenylamine?

A6: Researchers commonly employ techniques like 1H NMR, IR, and MS to confirm the structure and purity of synthesized 4,4'-Dimethyltriphenylamine [, ]. These methods provide valuable information about the compound's molecular structure, functional groups, and molecular weight.

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